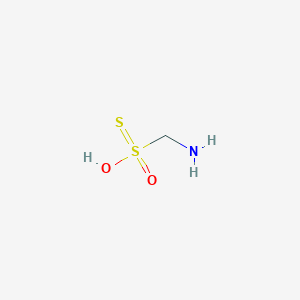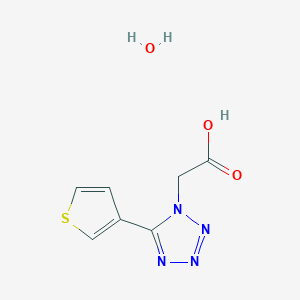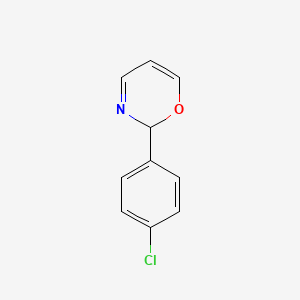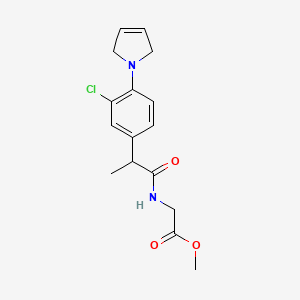![molecular formula C17H15NO B12553865 (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole CAS No. 189760-44-9](/img/structure/B12553865.png)
(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole is a complex organic compound characterized by its unique tetrahydronaphtho[1,2-d][1,3]oxazole structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole typically involves a multi-step process. One common method includes the cyclization of a suitable naphthalene derivative with an appropriate oxazole precursor under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both naphthalene and oxazole rings. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
189760-44-9 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
(3aR,9bS)-2-phenyl-3a,4,5,9b-tetrahydrobenzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C17H15NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-9,15-16H,10-11H2/t15-,16+/m1/s1 |
Clé InChI |
JCMGYLCYRRYFNI-CVEARBPZSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@H]3[C@@H]1OC(=N3)C4=CC=CC=C4 |
SMILES canonique |
C1CC2=CC=CC=C2C3C1OC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
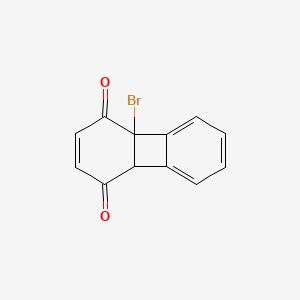
![2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine](/img/structure/B12553822.png)
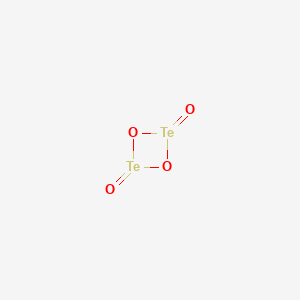

![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
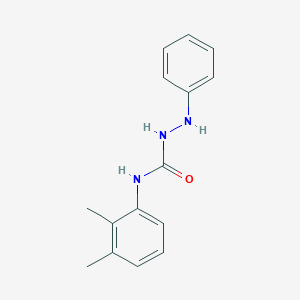
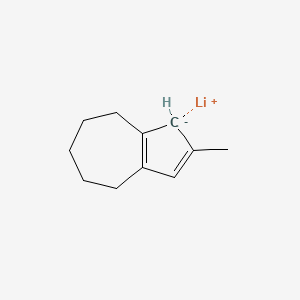

![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
